Citronellyl propionate

Overview

Description

Mechanism of Action

Target of Action

Citronellyl propionate is primarily used as a fragrance and flavoring agent .

Mode of Action

As a fragrance, this compound’s mode of action involves evoking sensory responses upon inhalation or ingestion. It interacts with olfactory receptors in the nose, triggering neural signals that are interpreted by the brain as a specific scent .

Biochemical Pathways

It is derived from citronellol, a natural compound found in essential oils such as citronella, rose, and geranium . The esterification of citronellol with propionic acid results in the formation of this compound .

Pharmacokinetics

The pharmacokinetics of this compound are not well-studied. As a fragrance, it is typically applied topically or inhaled, and its absorption, distribution, metabolism, and excretion (ADME) would depend on the route of administration. It is practically insoluble in water but is miscible with alcohol , which may influence its absorption and distribution.

Result of Action

The primary result of this compound’s action is the perception of its pleasant, rose-fruity odor . This can enhance the sensory experience of a product, making it more appealing to consumers . In some applications, this compound also serves as a mood enhancer, elevating the ambiance of any environment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and stability can affect the intensity and longevity of its scent . Additionally, its solubility properties may impact its efficacy in different formulations .

Biochemical Analysis

Biochemical Properties

The vegetative and reproductive organs of rose-scented geranium, where it is found, are reported to have non-glandular and glandular trichomes . Glandular trichomes are the major reservoirs for essential oil .

Cellular Effects

It is known that it is used in cosmetics for its pleasant smell , suggesting that it may interact with olfactory receptors in human cells.

Molecular Mechanism

It is known that it is a carboxylic ester , which suggests that it may undergo hydrolysis in the body to produce citronellol and propionic acid

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Citronellyl propionate in laboratory settings. It is known that aiming at increasing citronellyl and geranyl propionate production, the enzyme concentration is the independent variable that presents the higher positive effect, followed by substrates molar ratio and temperature, respectively .

Metabolic Pathways

It is known that it is a carboxylic ester , suggesting that it may be metabolized via ester hydrolysis to produce citronellol and propionic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellyl propionate is typically synthesized through the direct esterification of citronellol with propionic acid under azeotropic conditions. Propionic anhydride is often used to facilitate this reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the same esterification process but on a larger scale. The reaction is carried out in reactors designed to handle the azeotropic distillation, ensuring the removal of water to drive the reaction to completion. The product is then purified through distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Citronellyl propionate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can convert this compound back to citronellol.

Substitution: Nucleophilic substitution reactions can replace the propionate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Citronellyl aldehyde or citronellic acid.

Reduction: Citronellol.

Substitution: Various substituted citronellyl derivatives depending on the nucleophile used

Scientific Research Applications

Citronellyl propionate has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in analytical chemistry for gas chromatography and mass spectrometry.

Biology: Its pleasant odor makes it useful in studies related to olfactory receptors and scent perception.

Medicine: Research into its potential therapeutic effects, such as antimicrobial and anti-inflammatory properties, is ongoing.

Industry: It is widely used in the fragrance industry to formulate perfumes, cosmetics, and personal care products

Comparison with Similar Compounds

- Citronellyl acetate

- Geranyl propionate

- Linalyl propionate

- Neryl acetate

Comparison: Citronellyl propionate is unique due to its specific fruity-rosy odor profile, which is richer and rounder compared to citronellyl acetate. It also has a more pronounced floral and green note compared to geranyl propionate and linalyl propionate. Neryl acetate, while similar, has a slightly different scent profile with more citrus and less floral notes .

Biological Activity

Citronellyl propionate is an ester derived from citronellol and propionic acid, recognized for its diverse applications in the cosmetic, pharmaceutical, and food industries. Its biological activity is of particular interest due to its organoleptic properties, potential health benefits, and efficacy in various biochemical processes. This article explores the synthesis, biological properties, and applications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

This compound can be synthesized through enzymatic methods, particularly using lipase-catalyzed reactions. The most common method involves the acylation of citronellol with propionic acid or its derivatives. Research indicates that using Novozym® 435 as a biocatalyst yields high conversion rates and purity levels.

Key Findings from Research

- Conversion Rates : Studies show that this compound achieves conversion rates exceeding 91% when synthesized via lipase-catalyzed esterification and transesterification reactions .

- Reaction Times : The transesterification method is significantly faster than esterification, with this compound being produced in approximately 2 minutes compared to 1.5 hours for esterification .

- Enzyme Recycling : Novozym® 435 can be reused effectively across multiple cycles (up to 20), maintaining high catalytic efficiency throughout .

Biological Activity

The biological activity of this compound encompasses several areas, including antimicrobial properties, antioxidant effects, and potential therapeutic applications.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In a study examining its efficacy against bacteria and fungi, it was found to inhibit the growth of certain strains effectively.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

This table illustrates the antimicrobial potency of this compound against common pathogens, highlighting its potential use in formulations aimed at infection control.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. It has been shown to scavenge free radicals effectively, contributing to its potential role in preventing cellular damage associated with various diseases.

Applications in Industry

This compound's unique properties make it valuable in multiple sectors:

- Cosmetics : Used for its pleasant fragrance and skin conditioning effects.

- Pharmaceuticals : Explored for its potential therapeutic applications due to its antimicrobial and antioxidant activities.

- Food Industry : Acts as a flavoring agent and preservative owing to its natural origin and safety profile.

Case Studies

- Cosmetic Formulation : A study evaluated the incorporation of this compound into skincare products. Results indicated improved skin hydration and a decrease in transepidermal water loss compared to control formulations.

- Food Preservation : In food science research, this compound was tested as a natural preservative in meat products. The results showed reduced microbial load and extended shelf life without compromising sensory quality.

Properties

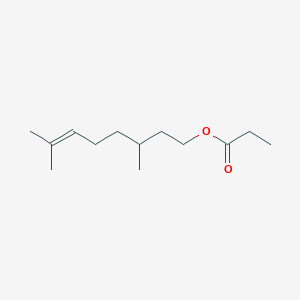

IUPAC Name |

3,7-dimethyloct-6-enyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPNTVRHTZDEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047187 | |

| Record name | Citronellyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/fruity-rosy odour | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible with alcohol, most fixed oils; insoluble in water, 1 ml in 4 ml 80% alcohol gives clear soln (in ethanol) | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.877-0.886 | |

| Record name | Citronellyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-14-0, 94086-40-5 | |

| Record name | Citronellyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3,7-Dimethyloct-6-enyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3,7-dimethyloct-6-enyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R1092U7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.